N-[4-(diethylsulfamoyl)phenyl]-3-methylbutanamide
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Overview
Description
N-[4-(diethylsulfamoyl)phenyl]-3-methylbutanamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylsulfamoyl group attached to a phenyl ring, and a 3-methylbutanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylsulfamoyl)phenyl]-3-methylbutanamide typically involves the reaction of 4-(diethylsulfamoyl)aniline with 3-methylbutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylsulfamoyl)phenyl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives or amides.
Scientific Research Applications
N-[4-(diethylsulfamoyl)phenyl]-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The diethylsulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(diethylsulfamoyl)phenyl]acetamide
- N-[4-(diethylsulfamoyl)phenyl]-3-phenylbutanamide
- N-[4-(diethylsulfamoyl)phenyl]-2,2-diphenylacetamide
Uniqueness
N-[4-(diethylsulfamoyl)phenyl]-3-methylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C15H24N2O3S |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C15H24N2O3S/c1-5-17(6-2)21(19,20)14-9-7-13(8-10-14)16-15(18)11-12(3)4/h7-10,12H,5-6,11H2,1-4H3,(H,16,18) |
InChI Key |
BUJYWBKQEQPWRK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC(C)C |
Origin of Product |
United States |
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